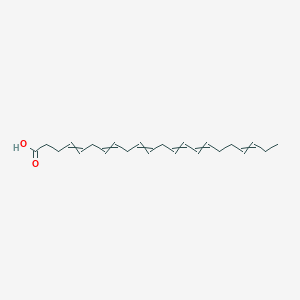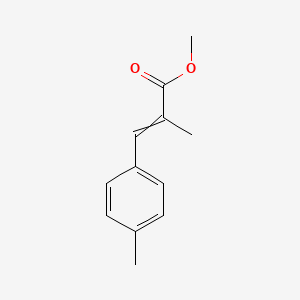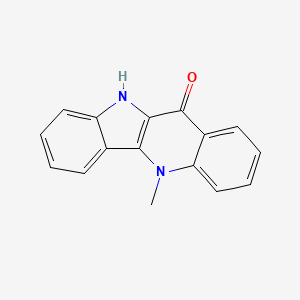
Cryptolepinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryptolepinone is an indoloquinoline alkaloid isolated from the roots of the West African plant Cryptolepis sanguinolenta. This compound is known for its diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cryptolepinone can be synthesized through various synthetic routes. One common method involves the annulation of an indole or quinoline ring system. This process typically includes palladium-catalyzed coupling reactions, aza-Wittig reactions, and transition-metal mediated reductive cyclization . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve large-scale synthesis using the aforementioned methods. The scalability of these synthetic routes makes them suitable for industrial applications, although further optimization may be required to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cryptolepinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, halogenated derivatives have shown increased antimicrobial properties .
Applications De Recherche Scientifique
Cryptolepinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other indoloquinoline derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antimalarial, anticancer, and antimicrobial properties
Mécanisme D'action
Cryptolepinone exerts its effects primarily through the inhibition of DNA synthesis and topoisomerase II activity . This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells and protozoal infections. The compound intercalates into DNA at cytosine-cytosine sites, further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cryptolepine: Another indoloquinoline alkaloid with similar antimalarial and anticancer properties.
Neocryptolepine: Exhibits similar pharmacological activities but differs in its molecular structure.
Quindoline: Known for its antimicrobial properties and structural similarity to cryptolepinone.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to intercalate into DNA and inhibit topoisomerase II effectively. This makes it a promising candidate for further drug development and research .
Propriétés
Numéro CAS |
160113-29-1 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
5-methyl-10H-indolo[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)16(19)14-15(18)10-6-2-4-8-12(10)17-14/h2-9,17H,1H3 |
Clé InChI |
RSDQEJTWGFZASQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

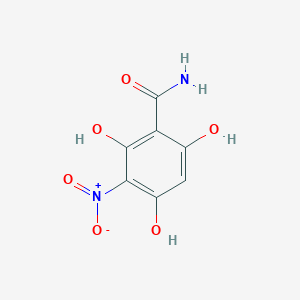
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
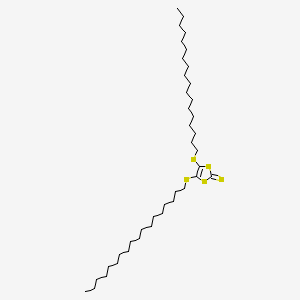
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
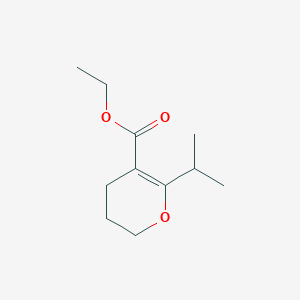
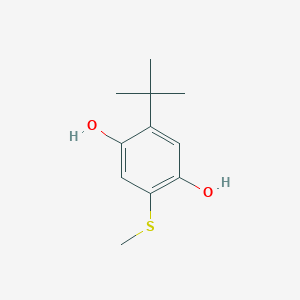
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)


